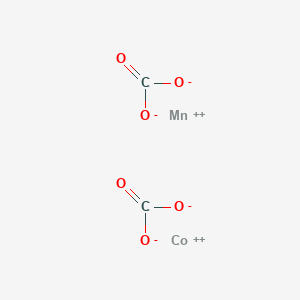
Cobalt manganese carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt manganese carbonate is a compound that consists of cobalt, manganese, and carbonate ions. It is often used as a precursor in the synthesis of various materials, particularly in the field of battery technology. The compound is known for its stability and ability to form homogeneous mixtures, making it a valuable component in the production of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt manganese carbonate can be synthesized through a carbonate precipitation method. This involves dissolving cobalt sulfate, manganese sulfate, and a carbonate source such as ammonium bicarbonate in distilled water. The pH of the solution is adjusted to favor the precipitation of the carbonate precursor. The resulting precipitate is then filtered, washed, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously mixed and the pH is carefully controlled. The precipitated carbonate is then subjected to further processing, such as calcination, to achieve the desired purity and phase composition .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt manganese carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of cobalt and manganese.
Reduction: It can be reduced to form metallic cobalt and manganese.
Substitution: The carbonate ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves heating the compound in the presence of oxygen or an oxidizing agent.
Reduction: Often carried out using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Requires the presence of other anions and suitable reaction conditions, such as elevated temperatures and pressures.
Major Products
Oxidation: Produces cobalt oxide and manganese oxide.
Reduction: Results in the formation of metallic cobalt and manganese.
Substitution: Leads to the formation of various substituted carbonate compounds
Aplicaciones Científicas De Investigación
Cobalt manganese carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, particularly in the field of battery technology.
Biology: Investigated for its potential use in biological systems, such as in the development of biosensors.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of catalysts, pigments, and other industrial materials .
Mecanismo De Acción
The mechanism by which cobalt manganese carbonate exerts its effects is primarily through its ability to form stable complexes with other ions and molecules. This stability allows it to act as a precursor in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Nickel manganese carbonate
- Cobalt nickel carbonate
- Manganese carbonate
Uniqueness
Cobalt manganese carbonate is unique due to its ability to form homogeneous and stable mixtures, which is particularly valuable in the synthesis of advanced materials. Compared to similar compounds, it offers enhanced stability and performance in various applications, such as in battery technology and catalysis .
Propiedades
Número CAS |
334982-29-5 |
|---|---|
Fórmula molecular |
C2CoMnO6 |
Peso molecular |
233.89 g/mol |
Nombre IUPAC |
cobalt(2+);manganese(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.Co.Mn/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
Clave InChI |
HJZMCWKYJQFMPG-UHFFFAOYSA-J |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


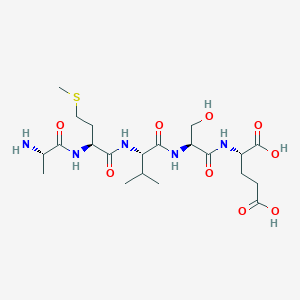
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
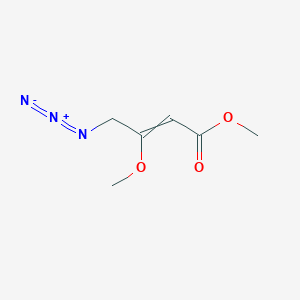
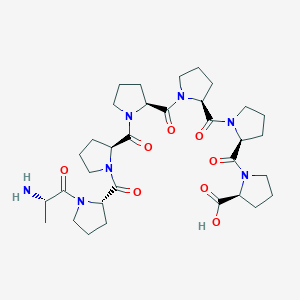
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)
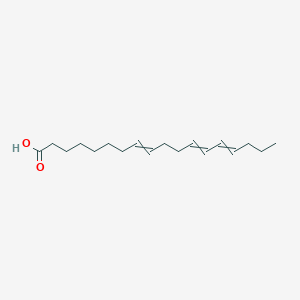

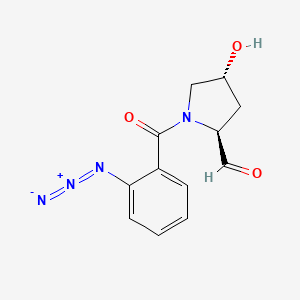

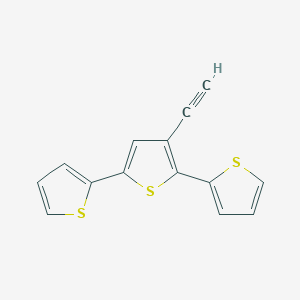
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
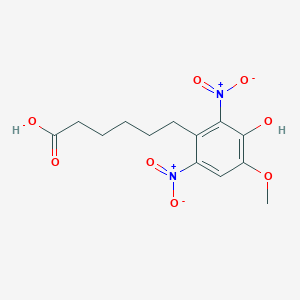
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
